molecular formula C20H19ClN2O3 B3942404 N-(3-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)hexanamide

N-(3-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)hexanamide

Cat. No.: B3942404
M. Wt: 370.8 g/mol
InChI Key: OLBXSTCYULCESR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)hexanamide is a synthetic organic compound that belongs to the class of amides. This compound features a chlorinated phenyl ring, a dioxoisoindoline moiety, and a hexanamide chain. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)hexanamide typically involves the following steps:

    Formation of the dioxoisoindoline moiety: This can be achieved through the cyclization of phthalic anhydride with an appropriate amine.

    Attachment of the hexanamide chain: This step involves the reaction of the dioxoisoindoline intermediate with a hexanoyl chloride or hexanoic acid in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide).

    Introduction of the chlorophenyl group: This can be done via a nucleophilic substitution reaction where the chlorophenyl group is introduced to the amide nitrogen.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent due to its structural features.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)hexanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)butanamide
  • N-(3-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)pentanamide
  • N-(3-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)heptanamide

Uniqueness

N-(3-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)hexanamide is unique due to its specific combination of functional groups and molecular structure, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3/c1-2-3-11-17(18(24)22-14-8-6-7-13(21)12-14)23-19(25)15-9-4-5-10-16(15)20(23)26/h4-10,12,17H,2-3,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBXSTCYULCESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC1=CC(=CC=C1)Cl)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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